molecular formula C11H15N3O2 B8461389 5-Amino-2-[bis(2-hydroxyethyl)amino]benzonitrile

5-Amino-2-[bis(2-hydroxyethyl)amino]benzonitrile

Cat. No. B8461389
M. Wt: 221.26 g/mol
InChI Key: HNXLHGNTRRSFRZ-UHFFFAOYSA-N
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Description

5-Amino-2-[bis(2-hydroxyethyl)amino]benzonitrile is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-[bis(2-hydroxyethyl)amino]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-[bis(2-hydroxyethyl)amino]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

5-amino-2-[bis(2-hydroxyethyl)amino]benzonitrile

InChI

InChI=1S/C11H15N3O2/c12-8-9-7-10(13)1-2-11(9)14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,13H2

InChI Key

HNXLHGNTRRSFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Subsequently, ammonium chloride (0.9 g) and iron powder (4.5 g) were added to a mixed solvent of water (10 ml) and ethanol (30 ml), and the mixture was heated to 65° C. Then, 2-bis(2-hydroxyethyl)amino-5-nitrobenzonitrile (11 g) was added in parts over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide ice solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. n-Hexane was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of diisopropyl ether-n-hexane to give the title compound (8 g), melting point: 38° C.
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0.9 g
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10 mL
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4.5 g
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30 mL
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11 g
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Synthesis routes and methods III

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By the reaction and treatment in the same manner as in Starting Material Synthetic Example 4 using 2-chloro-5-nitrobenzonitrile (25.5 g) and diethanolamine (102 g), the title compound (24 g) was obtained. melting point: 38° C.
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25.5 g
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102 g
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